![molecular formula C19H20ClFN2O2 B248494 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248494.png)
2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that features a chlorophenoxy group and a fluorobenzyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Piperazine Moiety: The next step involves the reaction of the chlorophenoxy intermediate with piperazine, often under basic conditions, to introduce the piperazine ring.
Fluorobenzyl Substitution: The final step involves the substitution of the piperazine ring with 3-fluorobenzyl chloride, typically in the presence of a base such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid: This compound shares structural similarities with 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE, particularly in the presence of chlorophenoxy and fluorobenzyl groups.
4-Fluorobenzyl cyanide: Another compound with a fluorobenzyl group, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClFN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
UDXGCFDFJZNQPE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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